3-(4-fluorobenzyl)-2,4-dioxo-N-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KKHT-10609 is a small molecular drug known for its role as a discovery agent. It is identified by several synonyms, including CHEMBL224778, SCHEMBL8230066, and BDBM50196473. The compound has a molecular formula of C23H25FN4O3 and is characterized by its ability to inhibit voltage-gated calcium channel alpha Cav3.1 (CACNA1G) .
Preparation Methods
The preparation of KKHT-10609 involves synthetic routes that include the reaction of 3-(4-fluorobenzyl)-2,4-dioxo-N-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
KKHT-10609 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert KKHT-10609 into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
KKHT-10609 has a wide range of scientific research applications, including:
Chemistry: Used as a discovery agent in the development of new chemical entities.
Biology: Investigated for its effects on biological pathways, particularly those involving calcium signaling.
Medicine: Explored for its potential therapeutic effects in conditions such as epilepsy, hypertension, and schizophrenia.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
KKHT-10609 exerts its effects by inhibiting the voltage-gated calcium channel alpha Cav3.1 (CACNA1G). This inhibition affects calcium signaling pathways, which play a crucial role in various physiological processes, including muscle contraction, hormone release, and neurotransmitter release. The compound’s mechanism of action involves binding to the calcium channel and preventing the influx of calcium ions, thereby modulating cellular activities .
Comparison with Similar Compounds
KKHT-10609 is unique in its specific inhibition of the voltage-gated calcium channel alpha Cav3.1. Similar compounds include:
KKHT-10618: Another inhibitor of calcium channels with a different IC50 value.
KKHT-20718: Known for its inhibitory effects on calcium channels.
KKHT-20818: Exhibits similar inhibitory properties but with varying potency.
KYS-05001: Another compound with calcium channel inhibitory effects. The uniqueness of KKHT-10609 lies in its specific molecular structure and its targeted inhibition of the Cav3.1 channel, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C23H25FN4O3 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2,4-dioxo-N-(2-piperidin-1-ylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H25FN4O3/c24-18-7-4-16(5-8-18)15-28-22(30)19-9-6-17(14-20(19)26-23(28)31)21(29)25-10-13-27-11-2-1-3-12-27/h4-9,14H,1-3,10-13,15H2,(H,25,29)(H,26,31) |
InChI Key |
PYCLIFABZLPONX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.